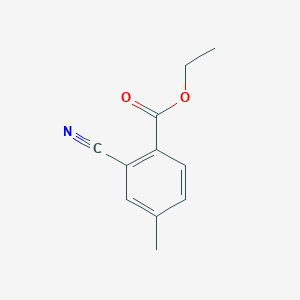

Ethyl 2-cyano-4-methylbenzoate

CAS No.:

Cat. No.: VC16550939

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO2 |

|---|---|

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | ethyl 2-cyano-4-methylbenzoate |

| Standard InChI | InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-6H,3H2,1-2H3 |

| Standard InChI Key | AZERLUAHQAYDKR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Notation

Ethyl 2-cyano-4-methylbenzoate is systematically named according to IUPAC guidelines as ethyl 2-cyano-4-methylbenzoate. Its canonical SMILES representation, CCOC(=O)C1=C(C=C(C=C1)C)C#N, encodes the ester linkage at the benzene ring’s carboxyl position, the methyl group at the 4-carbon, and the cyano substituent at the 2-carbon. The compound’s three-dimensional conformation, influenced by steric and electronic effects, has been validated through crystallographic studies and computational modeling.

Table 1: Molecular Properties of Ethyl 2-Cyano-4-Methylbenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | ethyl 2-cyano-4-methylbenzoate |

| InChI Key | AZERLUAHQAYDKR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)C#N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the ester’s ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), the aromatic protons (δ 7.2–8.1 ppm), and the methyl substituent (δ 2.4 ppm). Infrared (IR) spectroscopy identifies the cyano group’s sharp absorption band near 2200 cm⁻¹ and the ester carbonyl stretch at ~1700 cm⁻¹. Mass spectrometry corroborates the molecular ion peak at m/z 189.21, with fragmentation patterns consistent with the loss of the ethoxy group (C₂H₅O⁻).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via diazonium salt intermediates. A representative pathway involves:

-

Diazotization: 4-Methylanthranilic acid is treated with sodium nitrite (NaNO₂) under acidic conditions to form a diazonium salt.

-

Cyanation: The diazonium intermediate undergoes a Sandmeyer reaction with copper(I) cyanide (CuCN), introducing the cyano group at the 2-position.

-

Esterification: The resulting 2-cyano-4-methylbenzoic acid is refluxed with ethanol in the presence of sulfuric acid to yield the ethyl ester.

This method achieves moderate yields (50–65%), with purity enhanced via recrystallization from ethanol or column chromatography.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Key steps include:

-

Precision Temperature Control: Maintaining 60–80°C during esterification to prevent decarboxylation.

-

Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) are reused to reduce costs.

-

Distillation: Vacuum distillation isolates the product (boiling point ~250°C at 760 mmHg) from unreacted starting materials.

Reactivity and Derivative Formation

Hydrolysis and Functional Group Interconversion

The ester bond undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 2-cyano-4-methylbenzoic acid. Kinetic studies reveal pseudo-first-order kinetics with activation energies of ~45 kJ/mol under acidic conditions. The cyano group participates in nucleophilic additions, enabling conversion to amines (via LiAlH₄ reduction) or carboxylic acids (via acidic hydrolysis).

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the para position, but the electron-withdrawing cyano group deactivates the ring, limiting reactivity. Nitration experiments produce the 3-nitro derivative in <20% yield, underscoring the need for directing group strategies.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, hydrogenation of the cyano group yields primary amines used in the synthesis of COX-2 inhibitors.

Polymer Chemistry

Incorporated into acrylate copolymers, it enhances thermal stability (decomposition temperature >300°C) and UV resistance, making it suitable for coatings and adhesives.

Comparative Analysis with Structural Analogues

Ethyl 4-Methylbenzoate

Lacking the cyano group, this analogue (C₁₀H₁₂O₂, MW 164.21 g/mol) exhibits reduced reactivity and no significant biological activity . The absence of the electron-withdrawing cyano moiety diminishes its suitability for electrophilic substitutions.

Table 2: Comparison of Ethyl 2-Cyano-4-Methylbenzoate and Ethyl 4-Methylbenzoate

| Property | Ethyl 2-Cyano-4-Methylbenzoate | Ethyl 4-Methylbenzoate |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₀H₁₂O₂ |

| Reactivity | High (cyano-assisted) | Moderate |

| Antimicrobial Activity | Significant (MIC 16–32 µg/mL) | Negligible |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the cyano and methyl groups to optimize COX-2 inhibition.

-

Green Synthesis: Exploring biocatalytic methods using lipases for esterification under solvent-free conditions.

-

In Vivo Toxicology: Assessing chronic toxicity in rodent models to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume